molecular formula C10H7FO3 B3081467 Methyl 6-fluoro-1-benzofuran-3-carboxylate CAS No. 1103768-31-5

Methyl 6-fluoro-1-benzofuran-3-carboxylate

Cat. No.: B3081467
CAS No.: 1103768-31-5
M. Wt: 194.16 g/mol
InChI Key: ARJJDURHZPHRNX-UHFFFAOYSA-N
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Description

Methyl 6-fluoro-1-benzofuran-3-carboxylate is an organic compound belonging to the benzofuran family. Benzofurans are known for their diverse biological activities and potential applications in medicinal chemistry. This compound features a benzofuran ring with a methyl ester and a fluorine substituent, making it a unique and valuable molecule for various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-fluoro-1-benzofuran-3-carboxylate typically involves the formation of the benzofuran ring followed by the introduction of the fluorine and ester groups. One common method is the cyclization of appropriate precursors under acidic or basic conditions, followed by fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide. The esterification can be achieved using methanol and a suitable catalyst like sulfuric acid or p-toluenesulfonic acid .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Advanced techniques such as microwave-assisted synthesis and catalytic processes can be employed to optimize reaction conditions and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-fluoro-1-benzofuran-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Methyl 6-fluoro-1-benzofuran-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials and pharmaceuticals

Mechanism of Action

The mechanism of action of methyl 6-fluoro-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The benzofuran ring can interact with enzymes and receptors, modulating their activity. The fluorine substituent enhances the compound’s stability and bioavailability, making it more effective in its biological activities .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate
  • Methyl 3-(2-amino-3-ethoxy-1,1,1-trifluoro-3-oxopropan-2-yl)-1H-indole-5-carboxylate

Uniqueness

Methyl 6-fluoro-1-benzofuran-3-carboxylate stands out due to its unique combination of a benzofuran ring, a fluorine substituent, and a methyl ester group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Biological Activity

Methyl 6-fluoro-1-benzofuran-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article provides a detailed overview of its biological activity, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

This compound belongs to the benzofuran class of compounds, characterized by a benzene ring fused to a furan ring. The presence of the fluorine atom at the 6-position enhances the compound's stability and bioavailability, which is critical for its biological efficacy.

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cellular signaling pathways. For instance, it can modulate the activity of kinases and phosphatases, leading to altered cell proliferation and apoptosis.
  • Cell Signaling Modulation : It influences key signaling pathways such as the AKT pathway, which is crucial for cancer cell survival and proliferation .

Anticancer Activity

This compound has demonstrated notable anticancer properties across various cancer cell lines.

Case Study: In Vitro Anticancer Activity
In vitro studies have shown that this compound exhibits cytotoxic effects against several cancer cell lines, including lung adenocarcinoma (A549) and breast cancer (MCF-7) cells. The compound's IC50 values indicate significant potency in inhibiting cell growth:

Cell LineIC50 (μM)Reference
A54916.4
MCF-710.5

The mechanism involves inducing apoptosis through mitochondrial pathways, which includes the release of cytochrome C and activation of caspases, leading to programmed cell death .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against both Gram-positive and Gram-negative bacteria.

Antimicrobial Efficacy
Studies report that this compound exhibits significant antibacterial activity with minimal inhibitory concentration (MIC) values as follows:

MicroorganismMIC (mg/mL)Reference
E. coli0.0195
Bacillus mycoides0.0048
C. albicans0.039

These findings suggest that the compound could be a potential candidate for developing new antimicrobial agents.

Research Findings

Recent studies have explored various aspects of this compound's biological activity:

  • Antitumor Mechanisms : Research indicates that the compound can selectively inhibit cancer cell proliferation while sparing normal cells, making it a promising candidate for targeted cancer therapy .
  • Synergistic Effects : When combined with other chemotherapeutic agents, this compound has shown enhanced efficacy, suggesting potential for combination therapies in clinical settings.

Properties

IUPAC Name

methyl 6-fluoro-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7FO3/c1-13-10(12)8-5-14-9-4-6(11)2-3-7(8)9/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARJJDURHZPHRNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=COC2=C1C=CC(=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7FO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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